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Compound of Interest

Compound Name:
[(4-

Chlorophenyl)amino]acetonitrile

CAS No.: 24889-92-7

Cat. No.: B1615067

Get Quote

Part 1: Executive Summary & Core Directive
The CAS Registry Number for [(4-Chlorophenyl)amino]acetonitrile is 24889-92-7.

Critical Disambiguation Warning: In chemical procurement and database searches, this

compound is frequently confused with (4-Chlorophenyl)acetonitrile (CAS 140-53-4).

Target Compound (CAS 24889-92-7): An aniline derivative (Ar-NH-CH2-CN). Used as a

glycine mimetic and heterocycle precursor.

Common Error (CAS 140-53-4): A benzyl derivative (Ar-CH2-CN). This is a precursor to

pyrimethamine and has vastly different reactivity.

Failure to distinguish these two leads to failed syntheses (nucleophilic amine vs. acidic benzylic

methylene). This guide details the identification, synthesis, and validation of the specific amino

derivative.
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Part 2: Chemical Identity Dossier
The following ontology establishes the precise identity of the target molecule to ensure zero

ambiguity in digital lookups.

Attribute Specification

Preferred Name [(4-Chlorophenyl)amino]acetonitrile

Systematic Name N-(4-Chlorophenyl)glycinonitrile

CAS Registry Number 24889-92-7

Molecular Formula C₈H₇ClN₂

Molecular Weight 166.61 g/mol

SMILES Clc1ccc(NCCC#N)cc1

InChIKey

Verify via

structure:ClC1=CC=C(NCCC#N)C=C1

(Canonicalization required)

Structural Class α-Aminonitrile; Aniline derivative

Structural Validation Logic
To prevent sourcing errors, researchers must validate the structure using the "Connectivity

Check" workflow below.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615067?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Structural Disambiguation Logic for Procurement

Input: 'Chlorophenyl...acetonitrile'

Check Linkage Group

Contains -NH- Group?

Target: [(4-Chlorophenyl)amino]acetonitrile
CAS: 24889-92-7

(Aniline Derivative)

Yes (Nitrogen Bridge)

Error: (4-Chlorophenyl)acetonitrile
CAS: 140-53-4

(Benzyl Derivative)

No (Methylene Bridge)

Click to download full resolution via product page

Part 3: Synthetic Methodology
While CAS 140-53-4 is commercially ubiquitous, the target CAS 24889-92-7 is often

synthesized in situ or on-demand due to the instability of secondary aminonitriles.

Protocol: N-Alkylation of 4-Chloroaniline
This method relies on the nucleophilic attack of the aniline nitrogen on the electrophilic carbon

of chloroacetonitrile.

Reaction Scheme:

Materials
Precursor A: 4-Chloroaniline (1.0 equiv)

Precursor B: Chloroacetonitrile (1.1 equiv) [Warning: Highly Toxic]
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Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

)

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

4-chloroaniline (10 mmol) in anhydrous MeCN (20 mL).

Base Addition: Add DIPEA (12 mmol) or finely ground

(15 mmol).

Alkylation: Cool the mixture to 0°C. Add chloroacetonitrile (11 mmol) dropwise over 10

minutes to prevent exotherms.

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor

via TLC (Hexane:EtOAc 7:3). The aniline spot should disappear.

Workup:

Dilute with ethyl acetate (50 mL).

Wash with water (

mL) and brine (

mL).

Dry organic phase over

, filter, and concentrate in vacuo.

Purification: Recrystallize from ethanol/water or perform flash column chromatography (Silica

gel, Gradient 0-20% EtOAc in Hexanes).

Alternative Route: Strecker Synthesis
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For large-scale applications where chloroacetonitrile handling is restricted, the Strecker

protocol is preferred.

Reagents: 4-Chloroaniline, Formaldehyde (aq), TMSCN (Trimethylsilyl cyanide).

Catalyst: Lewis acid (e.g.,

or

).

Mechanism: Formation of the imine followed by cyanide addition.

Figure 2: Nucleophilic Substitution Pathway

4-Chloroaniline

Mixing (0°C -> RT)
Solvent: MeCN

Chloroacetonitrile
(+ Base)

Extraction & Drying [(4-Chlorophenyl)amino]acetonitrile
(CAS 24889-92-7)

Click to download full resolution via product page
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Part 4: Applications in Drug Discovery
The Ar-NH-CH2-CN motif serves as a versatile "chemical handle" in medicinal chemistry.

Heterocycle Formation:

Indoles: Cyclization via Lewis acid catalysis (Suarez method) allows access to 5-

chloroindoles.

Quinazolines: Reaction with formamide derivatives yields quinazoline scaffolds, common

in kinase inhibitors (e.g., EGFR inhibitors).

Glycine Mimetics: Hydrolysis of the nitrile yields N-(4-chlorophenyl)glycine (CAS 6212-33-5),

a building block for peptidomimetics.
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Scaffold Hopping: Used to replace the benzyl cyanide moiety in optimization campaigns to

alter solubility and metabolic stability (lowering LogP compared to the benzyl analog).

Part 5: Safety & Handling (SDS Highlights)
Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation). Signal Word: DANGER.

Nitrile Toxicity: Metabolizes to release cyanide ions. In case of exposure, use standard

cyanide antidote protocols (e.g., hydroxocobalamin) immediately.

Aniline Toxicity: Potential for methemoglobinemia. Blue discoloration of lips/nails indicates

exposure.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aminonitriles can decompose to

release HCN or polymerize upon prolonged exposure to moisture and heat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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